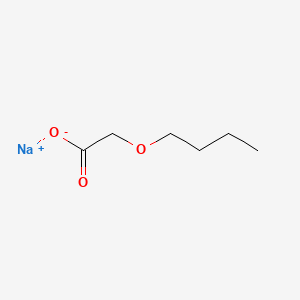
Acetic acid, butoxy-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a sodium salt derived from acetic acid and butoxyethanol. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of acetic acid with butoxyethanol in the presence of a strong acid catalyst such as sulfuric acid.
Neutralization Reaction: Another method involves the neutralization of butoxyethoxy acetic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems.
Types of Reactions:
Oxidation: Acetic acid, butoxy-, sodium salt can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the butoxyethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups at the butoxyethoxy position.
Scientific Research Applications
Acetic acid, butoxy-, sodium salt is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a component in cell culture media.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid, butoxy-, sodium salt exerts its effects depends on its specific application. In general, the compound can act as a surfactant, reducing surface tension and aiding in the emulsification of substances. Its molecular targets and pathways involve interactions with cell membranes and other biological molecules.
Comparison with Similar Compounds
Sodium Acetate: A simple sodium salt of acetic acid, used as a food preservative and in various industrial applications.
Sodium Butyrate: A sodium salt of butyric acid, used in research and as a dietary supplement.
Sodium Lauryl Sulfate: A common surfactant used in cleaning products and personal care items.
Uniqueness: Acetic acid, butoxy-, sodium salt is unique due to its specific butoxyethoxy group, which imparts distinct chemical and physical properties compared to other sodium salts of acetic acid.
Properties
CAS No. |
56637-93-5 |
|---|---|
Molecular Formula |
C6H11NaO3 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;2-butoxyacetate |
InChI |
InChI=1S/C6H12O3.Na/c1-2-3-4-9-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
VFOVBGNGALJINB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCC(=O)[O-].[Na+] |
Related CAS |
2516-93-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


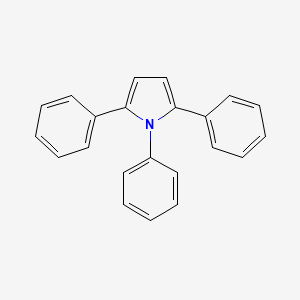
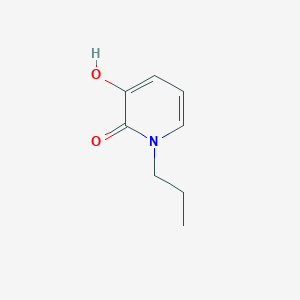
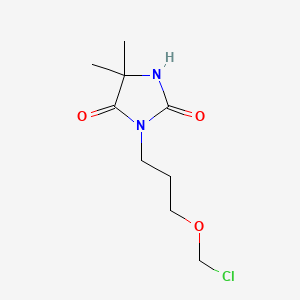
![1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid,a-amino-](/img/structure/B15349055.png)
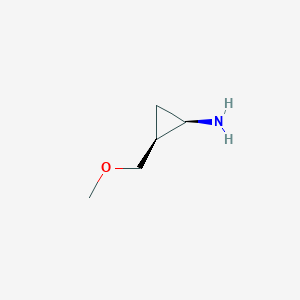

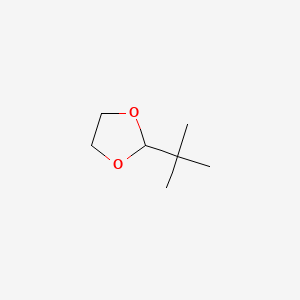
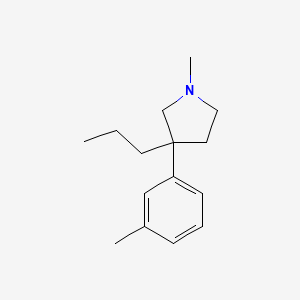
![(2S,3R)-6-ethyl-3-methyl-2-[(E)-pent-2-en-2-yl]-2,3-dihydropyran-4-one](/img/structure/B15349088.png)
![3,5-Dibromo-2-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15349095.png)
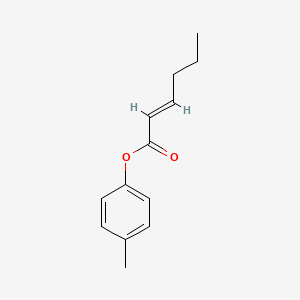
![1,3-Bis[(trimethylsilyl)oxy]-4-(3-methyl-2-butenyl)-5-(8-methyl-7-nonenyl)cyclopentane](/img/structure/B15349106.png)
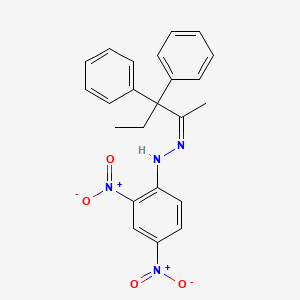
![N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide](/img/structure/B15349116.png)
